DESMIN FROM CHICKEN STOMACH
Description
Overview of Cytoskeletal Protein Families
The cytoskeleton is primarily composed of three distinct types of filaments: microfilaments, microtubules, and intermediate filaments. Microfilaments, the thinnest of the three, are polymers of the protein actin and are crucial for cell motility, shape, and muscle contraction. tandfonline.com Microtubules are the largest, formed from tubulin proteins, and play vital roles in cell division, intracellular transport, and maintaining cell structure. tandfonline.com Intermediate filaments, as their name suggests, have a diameter that is intermediate to that of microfilaments and microtubules and are key to providing mechanical strength to cells and tissues. scielo.brannualreviews.org
Classification and Characteristics of Intermediate Filaments (IFs) in Muscle Cells
Intermediate filaments are a diverse group of proteins, classified into several types based on their amino acid sequence and tissue distribution. scielo.br In muscle cells, the predominant type of intermediate filament is composed of the protein desmin. scielo.brannualreviews.org These filaments form a network that encircles the Z-discs of sarcomeres, the fundamental contractile units of muscle fibers. scispace.comuniprot.org This strategic positioning allows desmin filaments to link adjacent myofibrils, the rod-like organelles within muscle cells, to each other and to the cell membrane. scispace.comuniprot.org This integration creates a cohesive mechanical unit, ensuring that the force generated by muscle contraction is transmitted effectively throughout the muscle fiber. uniprot.org In avian muscle, desmin is often found to coexist with another intermediate filament protein called vimentin (B1176767), particularly during embryonic development. nih.govsemanticscholar.orgsemanticscholar.org
Historical Context of Desmin Discovery and Characterization in Avian Species
The study of muscle-specific intermediate filaments gained significant momentum with the isolation and characterization of desmin. Early research in the 1970s identified a 50,000-55,000 dalton protein as the major component of intermediate filaments in smooth muscle. annualreviews.orgrupress.org This protein was named "desmin" from the Greek word "desmos," meaning link or bond, reflecting its proposed function in connecting different components of the muscle cell. scielo.br
Subsequent research focused on avian species, particularly chickens, due to the abundance of desmin in certain muscles. scispace.comnih.gov Antibodies raised against desmin purified from chicken gizzard were instrumental in localizing the protein within muscle cells and confirming its association with the Z-discs of skeletal and cardiac muscle. scispace.comsemanticscholar.orgnih.gov These early studies established that while desmin is a characteristic protein of muscle cells, other intermediate filament proteins like vimentin can also be present, especially in developing avian muscle. semanticscholar.orgsemanticscholar.orgnih.gov The complete amino acid sequence of chicken muscle desmin was a significant milestone, providing a structural model for all intermediate filament proteins and revealing extensive homologies across different types. nih.gov
Significance of Chicken Stomach (Gizzard) as a Model System for Desmin Research
The chicken gizzard, a highly muscular organ responsible for grinding food, has proven to be an invaluable resource for studying desmin. scispace.comnih.govnih.govnih.govacs.org Its smooth muscle tissue is exceptionally rich in desmin, making it an ideal source for purification and biochemical analysis. rupress.orgnih.govnih.gov The high concentration of desmin in the gizzard has facilitated numerous studies on its purification, structure, and interactions with other proteins. nih.govnih.govnih.gov
Properties
CAS No. |
100040-97-9 |
|---|---|
Molecular Formula |
H2O2Zn |
Synonyms |
DESMIN FROM CHICKEN STOMACH |
Origin of Product |
United States |
Methodologies for Desmin Isolation and Purification from Chicken Stomach Tissue
Tissue Preparation and Homogenization Techniques
The initial step in isolating desmin from chicken gizzard involves meticulous preparation of the muscle tissue to remove contaminants and prepare it for protein extraction. researchgate.netsemanticscholar.org The process typically begins with obtaining fresh or frozen chicken gizzards, which are then trimmed of excess fat and connective tissue. semanticscholar.org
To remove soluble proteins and other contaminants, the cleaned tissue undergoes extensive washing. researchgate.net A common procedure involves homogenizing the minced gizzard tissue in a low ionic strength buffer. semanticscholar.org For instance, one method describes washing minced gizzards with a solution containing 60 mM KCl and 20 mM imidazole-HCl at pH 7.0. researchgate.net To minimize protein degradation by proteases, inhibitors such as EDTA are often included in the washing and homogenization buffers. researchgate.net Some protocols also incorporate detergents like Triton X-100 during the washing steps to further remove membrane-associated proteins. researchgate.net
Homogenization is a critical step to break down the tissue and cell structure. This is typically performed using a blender or a specific homogenizer. semanticscholar.orgnih.gov For example, a protocol might involve homogenizing the tissue in a buffer containing 50 mM Imidazol (pH 7.4), 2 mM DTT, and 50 µM Pefabloc. progen.com Following homogenization, the material is subjected to multiple rounds of centrifugation to pellet the myofibrillar and cytoskeletal material, which is rich in desmin, while discarding the supernatant containing soluble proteins. researchgate.netcore.ac.uk The resulting pellet, often referred to as the cytoskeletal preparation, serves as the starting material for the subsequent extraction steps. progen.com
Table 1: Example Buffers for Chicken Gizzard Tissue Preparation
| Buffer Component | Concentration/Details | Purpose | Source |
| Homogenization Buffer | 50 mM Imidazol, pH 7.4; 2 mM DTT; 50 µM Pefabloc | Tissue homogenization and initial protein protection | progen.com |
| Washing Solution | 60 mM KCl; 20 mM imidazole-HCl, pH 7.0; 5 mM EDTA | Removal of soluble proteins and prevention of proteolysis | researchgate.net |
| Detergent Wash | 1%, 0.5%, and 0.3% Triton X-100 in successive washes | Removal of membrane-associated components | researchgate.net |
| Low Salt Extraction | 10 mM Tris-HCl, pH 7.5; 10 mM EGTA | Initial extraction of soluble proteins | core.ac.uk |
Differential Extraction Procedures
Due to desmin's insolubility under physiological conditions, differential extraction is employed to separate it from more soluble proteins like actin and myosin. annualreviews.orgscispace.com This is achieved by exploiting desmin's unique solubility properties in high salt concentrations, low pH, or the presence of detergents. nih.gov
A widely used strategy involves first treating the crude cytoskeletal pellet with a high concentration of salt to remove the bulk of contractile proteins. scispace.comnih.gov Solutions containing 1 M potassium iodide (KI) or 1 M potassium chloride (KCl) are effective in solubilizing a significant portion of actin and other proteins, leaving behind a residue enriched in intermediate filaments, including desmin. core.ac.uknih.gov
Following the high-salt extraction, the desmin-enriched pellet remains insoluble. nih.gov It can then be solubilized by exposure to low pH conditions. annualreviews.orgnih.gov A common method is to extract the protein using 1 M acetic acid. core.ac.ukscispace.comnih.gov This acidic environment unfolds the desmin protein, rendering it soluble. core.ac.uk The purification can be further enhanced by cyclic precipitation and solubilization: after solubilizing the desmin in acetic acid, it can be precipitated by neutralizing the solution to approximately pH 4. core.ac.ukscispace.comnih.gov This process can be repeated to increase the purity of the desmin fraction. core.ac.uknih.gov
Detergents offer an alternative route to solubilize desmin and separate it from other cellular components. core.ac.uk The anionic detergent Sarkosyl NL-97 has been shown to effectively solubilize desmin from the cytoskeletal residue without appearing to cause significant denaturation. core.ac.uksemanticscholar.org This is a valuable property, as desmin solubilized with Sarkosyl can subsequently reassemble into 100-Å filaments upon removal of the detergent by dialysis. core.ac.uk
Other protocols utilize strong denaturing agents like urea (B33335). progen.comannualreviews.orgnih.gov After initial washes, the cytoskeletal material can be extracted with a buffer containing high concentrations of urea (e.g., 6-9 M). progen.comnih.gov Urea disrupts the non-covalent bonds that maintain the protein's tertiary structure and insolubility, effectively bringing desmin into solution. progen.comannualreviews.org This urea-solubilized desmin is then typically purified using chromatographic methods. progen.comnih.gov
Table 2: Summary of Differential Extraction Methods
| Method | Reagent/Condition | Effect on Desmin | Proteins Removed | Source |
| High Salt Extraction | 1 M KI or 1 M KCl | Remains insoluble | Actin, other muscle proteins | core.ac.uknih.gov |
| Low pH Solubilization | 1 M Acetic Acid | Solubilizes desmin | --- | core.ac.ukscispace.comnih.gov |
| Detergent Solubilization | 0.5% Sarkosyl NL-97 | Solubilizes desmin | --- | core.ac.uknih.gov |
| Denaturant Extraction | 6 M to 9 M Urea | Solubilizes desmin | --- | progen.comannualreviews.orgnih.gov |
Chromatographic Separation Techniques
Following initial extraction and enrichment, chromatographic techniques are essential for achieving high-purity desmin. progen.comnih.govnih.gov These methods separate the solubilized desmin from remaining contaminant proteins based on differences in size or charge. harvardapparatus.comchromtech.com
Gel filtration, or size exclusion chromatography, separates molecules based on their size. harvardapparatus.comresearchgate.net This technique is particularly useful in the purification of desmin when it is solubilized in denaturing or dissociating agents. core.ac.uknih.gov For instance, when desmin is solubilized in 1 M acetic acid, it can be passed through a gel filtration column (e.g., Bio-Gel P300). core.ac.uknih.gov Under these conditions, the majority of desmin elutes as a monomer, separating it from any remaining protein aggregates or complexes that would elute in the column's void volume. core.ac.uknih.gov Similarly, gel filtration on columns like Ultrogel AcA34 has been used in the presence of 0.5% Sarkosyl NL-97 to analyze actin-desmin complexes. core.ac.uknih.gov The use of physiological salt solutions in conjunction with gel filtration has also been employed to prepare filaments from embryonic muscle, which are composed of desmin and other associated proteins. nih.govsemanticscholar.org
Ion exchange chromatography (IEX) is a powerful technique that separates proteins based on their net charge at a particular pH. chromtech.comthermofisher.com It is a cornerstone of many desmin purification protocols, especially when the protein has been solubilized in urea. progen.comnih.govnih.gov
In a typical IEX procedure for desmin, the urea extract is loaded onto a column containing a charged resin. progen.com Both anion and cation exchange resins have been used. For example, a common method involves chromatography on a DEAE-cellulose (anion exchange) or Sepharose S (cation exchange) column in the presence of 6-9 M urea. progen.comnih.gov The proteins bind to the resin, and are then selectively eluted by applying a salt gradient (e.g., an increasing concentration of NaCl). progen.com Desmin elutes at a specific salt concentration, separating it from other contaminating proteins. progen.com Further purification can be achieved by subjecting the desmin-containing fractions to a second, different IEX column or another chromatographic step like hydroxyapatite (B223615) chromatography. nih.govnih.gov This multi-step chromatographic approach can yield desmin with a purity greater than 98%. progen.com
Table 3: Chromatographic Techniques in Desmin Purification
| Technique | Column/Resin | Mobile Phase/Eluent | Separation Principle | Source |
| Gel Filtration | Bio-Gel P300 | 1 M Acetic Acid | Size | core.ac.uknih.gov |
| Gel Filtration | Ultrogel AcA34 | 0.5% Sarkosyl NL-97 | Size | core.ac.uknih.gov |
| Ion Exchange | Sepharose S | 6-9 M Urea; NaCl gradient (100-500 mM) | Charge | progen.com |
| Ion Exchange | DEAE-cellulose / DEAE-Sepharose CL-6B | 6 M Urea; Salt gradient | Charge | nih.govnih.gov |
| Hydroxyapatite | Hydroxyapatite | 6 M Urea; Phosphate gradient | Mixed-mode (charge/adsorption) | researchgate.netnih.gov |
Electrophoretic Purification and Verification
Electrophoretic techniques are pivotal in both the purification and subsequent verification of isolated desmin. These methods separate proteins based on their physical characteristics, such as molecular weight and isoelectric point, providing a clear picture of the sample's composition.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. In the context of desmin purification from chicken gizzard, SDS-PAGE serves multiple purposes. Initially, it is used to monitor the protein profile at each stage of the purification process, allowing researchers to track the enrichment of the desmin fraction. semanticscholar.orgmolbiolcell.org
Once a purified sample is obtained, SDS-PAGE is employed to determine its molecular weight and assess its homogeneity. nih.gov Purified chicken gizzard desmin typically appears as a single band on an SDS-PAGE gel, corresponding to its known molecular weight of approximately 53 kDa. progen.combiovenic.com The presence of other bands would indicate contamination with other proteins. For instance, actin, another abundant protein in muscle tissue, has a molecular weight of around 42 kDa and its presence or absence is closely monitored during purification. core.ac.uk
Table 1: Reported Molecular Weights of Chicken Gizzard Desmin
| Source | Reported Molecular Weight |
|---|---|
| PROGEN | 53 kDa progen.com |
| BioVenic | 53 kDa biovenic.com |
This table is interactive. Click on the headers to sort.
Isoelectric focusing (IEF) is another critical electrophoretic technique used to characterize desmin. This method separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. IEF can resolve different isoforms of a protein that may not be distinguishable by SDS-PAGE alone.
Chicken gizzard desmin is known to exist in at least two isoforms, α-desmin and β-desmin, which have slightly different isoelectric points. core.ac.uk IEF, often used as the first dimension in two-dimensional gel electrophoresis (2D-PAGE), can effectively separate these isoforms. nih.govsemanticscholar.org The isoelectric point of chicken gizzard desmin is reported to be around 5.4. progen.com This technique is invaluable for confirming the identity of the isolated protein and for studying the relative abundance of its different isoforms. core.ac.uk
Purity Assessment Methodologies
Ensuring the high purity of the isolated desmin is paramount for its use in subsequent functional and structural studies. A purity level of greater than 98% is often the target. progen.combiovenic.comusbio.net Several methodologies are employed to assess the purity of the final desmin preparation.
SDS-PAGE, as mentioned earlier, provides a primary assessment of purity. usbio.net A single, sharp band at the correct molecular weight is a strong indicator of a highly pure sample. researchgate.net Densitometric scanning of the stained gel can be used to quantify the percentage of desmin relative to any minor contaminants.
Two-dimensional gel electrophoresis, which combines isoelectric focusing and SDS-PAGE, offers a more stringent purity assessment. semanticscholar.org This technique can separate proteins that might co-migrate in a one-dimensional SDS-PAGE gel, providing a more detailed view of the sample's composition.
Further verification of purity can be achieved through techniques like immunoblotting (Western blotting). This method uses specific antibodies that recognize and bind only to desmin, confirming its identity and the absence of cross-reactive contaminants. semanticscholar.orgnih.govresearchgate.net
Table 2: Summary of Purity Assessment Techniques for Chicken Gizzard Desmin
| Methodology | Principle of Separation/Detection | Information Provided |
|---|---|---|
| SDS-PAGE | Molecular Weight | Purity estimation, molecular weight determination researchgate.netresearchmap.jp |
| Isoelectric Focusing (IEF) | Isoelectric Point | Separation of isoforms, identity confirmation core.ac.uknih.gov |
| 2D-PAGE | Isoelectric Point and Molecular Weight | High-resolution separation, stringent purity assessment semanticscholar.org |
| Immunoblotting | Specific Antibody-Antigen Interaction | Confirmation of protein identity, detection of specific contaminants semanticscholar.orgresearchgate.net |
This table is interactive. Click on the headers to sort.
Molecular and Supramolecular Organization of Chicken Stomach Desmin
Primary Sequence Analysis Methodologies
The determination of the complete amino acid sequence of chicken muscle desmin was a foundational step in understanding the structure of all intermediate filament proteins. nih.gov This was achieved through a combination of protein chemistry techniques.
Peptide mapping, a critical analytical method, was employed to determine the primary structure of chicken gizzard desmin. emerypharma.com This process involves the enzymatic or chemical cleavage of the protein into smaller, more manageable peptide fragments. These fragments are then separated and analyzed to reconstruct the full amino acid sequence. emerypharma.comthermofisher.com
For chicken gizzard desmin, researchers used several proteolytic enzymes to generate overlapping peptide fragments. These included chymotrypsin, thermolysin, and V8 protease. nih.govpnas.org The resulting peptides were isolated and their sequences determined through methods like the dansyl Edman degradation. pnas.org This systematic approach allowed for the complete and accurate assembly of the desmin polypeptide chain.
| Enzyme/Technique | Purpose in Desmin Sequencing | Reference |
|---|---|---|
| Chymotrypsin | Cleaves the protein at specific amino acid residues (primarily aromatic) to generate large peptide fragments for initial sequencing. | nih.govpnas.org |
| Thermolysin & V8 Protease | Used to generate different, overlapping sets of peptide fragments, which are crucial for confirming the sequence and ordering the primary fragments correctly. | pnas.org |
| Dansyl Edman Degradation | A chemical method used to sequentially determine the amino acid sequence of the isolated peptides. | pnas.org |
Sequence analysis revealed that chicken gizzard desmin shares a high degree of homology with desmin from other species, such as pigs. pnas.orgpnas.orgnih.gov In a comparison of the carboxy-terminal regions, chicken and pig desmin showed less than 9% divergence, indicating a high level of evolutionary conservation for this muscle-specific protein. pnas.org
Conversely, when compared to other type III intermediate filament proteins within the same species, the differences are more pronounced. For instance, porcine desmin and porcine vimentin (B1176767) differ in 36% of the residues in the same carboxy-terminal region. pnas.orgpnas.org This highlights that tissue-specific expression (muscle vs. mesenchymal) is a more significant driver of sequence divergence than species evolution. pnas.org Alignments with other IF proteins, including glial fibrillary acid protein, neurofilament proteins, and various keratins, have established that they all belong to a large multigene family, sharing a common structural framework. nih.govnih.gov
| Comparison | Region Analyzed | Sequence Divergence (%) | Conclusion | Reference |
|---|---|---|---|---|
| Chicken Gizzard Desmin vs. Pig Stomach Desmin | Carboxy-terminal | < 9% | High conservation across species. | pnas.org |
| Porcine Desmin vs. Porcine Vimentin | Carboxy-terminal | 36% | Tissue specificity overrides species divergence. | pnas.orgpnas.org |
Secondary Structure Prediction and Analysis
The primary amino acid sequence of chicken stomach desmin provides the blueprint for its complex three-dimensional structure, which is dominated by alpha-helical domains. nih.gov
Based on the amino acid sequence, computational models have been instrumental in predicting the secondary structure of desmin. nih.gov These analyses revealed that the dominant structural feature of the desmin molecule is a central rod-like domain. nih.govnih.gov This rod is composed of several extended segments of α-helix, which are predicted to participate in the formation of coiled-coil structures. nih.govnih.gov These helical regions are interspersed with short, non-helical linker or spacer regions that provide flexibility. nih.govnih.gov Early predictive methods, such as the Chou-Fasman algorithm, indicated extensive α-helical content, which was later refined by more sophisticated modeling. nih.gov
| Structural Domain | Key Characteristics | Primary Sequence Feature | Reference |
|---|---|---|---|
| N-terminal "Head" Domain | Non-α-helical, variable sequence. | High content of non-hydrophobic residues. | nih.gov |
| Central "Rod" Domain | Predominantly α-helical, forms coiled-coils. | Heptad repeats of hydrophobic residues. | nih.govnih.govnih.gov |
| C-terminal "Tail" Domain | Non-α-helical, variable sequence. | High sequence variability. | nih.gov |
Filament Assembly and Polymerization Dynamics In Vitro
Desmin purified from chicken gizzard can be induced to self-assemble into filamentous structures in the laboratory, mimicking its natural state. nih.govnih.gov This in vitro polymerization is a crucial tool for studying the dynamics and structural requirements of IF formation.
The process typically involves first solubilizing the highly insoluble desmin protein. One established method is to dissolve purified desmin in a denaturing solution, such as 1 M acetic acid, where it exists primarily in a monomeric state. nih.gov The assembly process is then initiated by removing the denaturing agent. This is commonly achieved through dialysis, where the acetic acid is gradually replaced with a salt-containing buffer at a neutral pH. As the pH is neutralized, the desmin monomers begin to associate in a controlled, hierarchical manner. This process results in the formation of a gel composed of long filaments with diameters measured between 120-140 Å, which are structurally analogous to the 10-nm intermediate filaments observed within muscle cells. nih.gov These experiments demonstrate that the primary sequence of desmin contains all the necessary information to direct its spontaneous assembly into the complex, filamentous architecture characteristic of intermediate filaments.
Conditions Influencing Desmin Filament Formation
The in vitro assembly of desmin into 10-nm filaments is a process sensitive to various physicochemical conditions. The formation of these filaments is not spontaneous and is dependent on specific ionic conditions and temperature.
Ionic Strength and Divalent Cations: The polymerization of desmin is critically dependent on the ionic environment. Assembly is typically induced by increasing the ionic strength of the solution. For instance, polymerization can be initiated by the addition of salts such as sodium chloride (NaCl) to a final concentration of around 150 mM or by the inclusion of divalent cations like magnesium chloride (MgCl2) at concentrations as low as 2 mM. nih.gov These ions are thought to screen the electrostatic repulsion between desmin molecules, allowing for the necessary protein-protein interactions that lead to filament formation.
Temperature: The assembly of desmin filaments is a temperature-dependent process. In vitro studies have shown that filament formation is favored at physiological temperatures (around 37°C). worktribe.com Lower temperatures can inhibit or slow down the polymerization process, highlighting the role of hydrophobic interactions in the assembly mechanism.
Protein Concentration: Similar to other polymerization processes, the formation of desmin filaments is dependent on the protein concentration. A critical concentration of desmin monomers is required for assembly to occur. Below this concentration, filament formation is not observed.
pH: The pH of the solution also plays a role in desmin assembly. While filament formation can occur over a range of pH values, optimal assembly is generally observed near neutral pH. Extreme pH values can lead to denaturation of the protein and prevent proper filament formation.
Phosphorylation: The phosphorylation state of desmin, particularly in its N-terminal head domain, has a significant impact on its ability to form filaments. In vitro phosphorylation of chicken desmin by cAMP-dependent protein kinase has been shown to inhibit the formation of intermediate filaments. embopress.org This suggests that phosphorylation can act as a regulatory mechanism for desmin assembly and disassembly in vivo. embopress.org Specifically, serine residues at positions 29, 35, and 50 in the amino-terminal head domain have been identified as phosphorylation sites that influence filament integrity. embopress.org
Table 1: Factors Influencing Chicken Stomach Desmin Filament Formation
| Factor | Influence on Filament Formation | References |
|---|---|---|
| Ionic Strength | Essential for initiating polymerization; 150 mM NaCl or 2 mM MgCl₂ is effective. | nih.gov |
| Temperature | Optimal at physiological temperatures (e.g., 37°C); lower temperatures inhibit assembly. | worktribe.com |
| Protein Concentration | A critical concentration of desmin monomers is necessary for polymerization to begin. | |
| pH | Optimal near neutral pH; extreme pH values can prevent filament formation. | |
| Phosphorylation | Phosphorylation of the N-terminal head domain inhibits filament assembly, suggesting a regulatory role. | embopress.org |
Kinetic Studies of Polymerization
The study of polymerization kinetics provides insights into the rates and mechanisms of how monomers assemble into polymers. primescholars.com These studies are crucial for understanding the dynamic nature of the cytoskeleton. The process of desmin polymerization, like other polymerizations, can be analyzed through kinetic models that describe the sequence of reactions and the rate at which filaments form. primescholars.com
Key parameters in polymerization kinetics include the rate of initiation, propagation, and termination. libretexts.org The rate of polymerization is influenced by factors such as monomer concentration, temperature, and the presence of catalysts or inhibitors. primescholars.comsemanticscholar.org For desmin, kinetic studies can reveal the time course of filament assembly under various conditions, providing information on the elongation and annealing steps. Techniques such as light scattering can be employed to monitor the progress of polymerization in real-time.
Heteropolymerization with Other Intermediate Filament Proteins (e.g., Vimentin)
In many cell types, desmin does not exist in isolation but co-localizes and co-assembles with another type III intermediate filament protein, vimentin. nih.govfrontiersin.org This co-expression is particularly common in vascular smooth muscle cells and during muscle development. nih.govunimi.it
Research has demonstrated that desmin and vimentin can form heteropolymer filaments, meaning that both proteins are integrated into the same filament structure. nih.gov Chemical cross-linking studies on cytoskeletal preparations from chicken vascular smooth muscle have shown the formation of desmin-desmin, vimentin-vimentin, and, importantly, desmin-vimentin dimers. nih.gov The presence of these heterodimers provides direct evidence that the two proteins can be nearest neighbors within the same intermediate filament. nih.gov
Ultrastructural Analysis of Desmin Filaments
The fine structure of desmin filaments and their organization within the cell have been elucidated through advanced microscopy techniques. These methods provide high-resolution images that reveal the morphology and arrangement of these cytoskeletal components.
Electron Microscopy Techniques (e.g., Immunoelectron Microscopy)
Electron microscopy (EM) has been a cornerstone in the study of intermediate filaments. technion.ac.ilbiorxiv.org Techniques such as negative staining and rotary shadowing of purified and reassembled chicken gizzard desmin filaments have revealed their characteristic smooth-surfaced, 10-nm diameter morphology. worktribe.comresearchgate.net
Immunoelectron microscopy , a powerful variation of EM, utilizes antibodies to specifically label and visualize proteins within the context of cellular structures. nih.gov This technique has been instrumental in confirming the identity of desmin filaments and mapping their precise location within muscle cells. nih.gov By using antibodies raised against chicken gizzard desmin, researchers have been able to label these filaments in ultrathin frozen sections of cardiac muscle. nih.gov These studies have shown desmin filaments forming a network that links adjacent Z-disks of myofibrils and connects them to other cellular organelles like mitochondria. nih.gov
Image Analysis and Morphometric Characterization of Filaments
Modern image analysis techniques applied to electron micrographs allow for the quantitative characterization of desmin filaments. Morphometric analysis involves the measurement of various filament parameters, such as diameter, length, and persistence length (a measure of filament stiffness). nih.gov
Studies using quasi-elastic light scattering on desmin purified from chicken gizzard have determined the hydrodynamic diameter of the filaments to be between 16-18 nm. nih.gov Analysis of electron micrographs has provided detailed measurements of filament dimensions and has been used to study the effects of different assembly conditions on filament morphology. nih.gov For instance, image analysis can quantify changes in filament length or bundling in the presence of other proteins or under different ionic conditions. This quantitative approach is essential for understanding the structure-function relationships of desmin filaments.
Cellular Localization and Architectural Integration of Desmin in Chicken Stomach Smooth Muscle Cells
Immunocytochemical Mapping of Desmin Distribution
Immunocytochemical techniques, particularly immunogold electron microscopy, have been instrumental in mapping the subcellular distribution of desmin in chicken gizzard smooth muscle. These studies reveal a highly organized, non-uniform localization pattern, highlighting desmin's role in anchoring and connecting key cellular structures.
Desmin filaments are prominently associated with cytoplasmic dense bodies (CDBs), which are electron-dense structures functionally analogous to the Z-discs of striated muscle.
Developmental Changes: In embryonic chicken gizzard cells, desmin intermediate filaments are found within the myofilament compartment but are notably concentrated in or near the assembling CDBs. As the muscle matures after hatching, this localization shifts, with desmin labeling becoming prominent at the perimeter of the dense bodies nih.gov.
Structural Integration: Studies propose that desmin intermediate filaments, along with actin filaments and α-actinin-containing filaments, are principal components of the substructure of these assembling dense bodies nih.gov. The desmin filaments attach laterally, or side-to-side, to the dense bodies, contributing to a stable cytoskeletal scaffold.
Membrane-associated dense plaques are specialized sites on the inner surface of the cell membrane where the cytoskeleton anchors. While desmin is a key part of this linkage, its distribution here is more discrete compared to other proteins like filamin. In longitudinal sections, desmin is less frequently associated with the cell membrane than filamin. When it does occur at this location, it is commonly found in small clusters rather than continuous layers parallel to the membrane plaques researchgate.net. This suggests a specific, targeted role in connecting the internal filament network to the cell cortex.
The desmin network plays a crucial role in positioning and securing organelles within the smooth muscle cell, preventing their displacement during the significant shortening that occurs with contraction.
Nuclear Anchorage: Desmin-containing intermediate filaments form direct linkages with the nuclear envelope. researchgate.net This connection provides a mechanical link between the nucleus and the greater cytoskeleton, ensuring nuclear stability and positioning. tubitak.gov.tr
Mitochondrial Association: Desmin filaments are also intimately associated with mitochondria, forming linkages that appear to occupy a significant portion of the mitochondrial surface. researchgate.netnih.gov This association is vital for maintaining the proper distribution and function of mitochondria, which are critical for supplying the energy required for muscle contraction. researchgate.netresearchgate.net In vitro studies have shown that desmin can bind directly to mitochondria via its N-terminal domain, highlighting the specific nature of this interaction. nih.govresearchgate.net
Table 1: Immunocytochemical Localization of Desmin in Chicken Gizzard Smooth Muscle Cells
| Cellular Structure | Observed Desmin Localization | Developmental Note | Source(s) |
|---|---|---|---|
| Cytoplasmic Dense Bodies | Concentrated in/near assembling bodies; shifts to the perimeter post-hatching. | Localization changes from internal to peripheral during development. | nih.gov |
| Membrane-Associated Plaques | Occurs in small, infrequent groups; less continuous than filamin. | - | researchgate.net |
| Nucleus | Forms linkages with the nuclear envelope. | - | researchgate.nettubitak.gov.tr |
| Mitochondria | Forms linkages with the mitochondrial surface; direct binding confirmed. | - | researchgate.netnih.govresearchgate.net |
Three-Dimensional Reconstructions of the Desmin Network
While direct, complete 3D modeling of the desmin network in chicken gizzard is complex, data from various microscopic techniques allow for a conceptual reconstruction. The network is not a simple mesh but a sophisticated three-dimensional scaffold.
Longitudinal sections show that desmin forms continuous bundles that run parallel to the long axis of the cell researchgate.net.
These longitudinal arrays are interconnected, and they link the cytoplasmic dense bodies and membrane-associated plaques.
Furthermore, the network extends to envelop the nucleus and mitochondria, creating a mechanically integrated cell interior researchgate.net. The use of stereo pair imaging has confirmed the presence of intermediate filament profiles within the three-dimensional space of dense bodies nih.gov. This integrated system ensures that forces generated by the contractile apparatus are transmitted efficiently throughout the cell and to the extracellular matrix.
Interactions with Other Cytoskeletal Components
The function of desmin is intrinsically linked to its ability to interact with other proteins to form a cohesive cytoskeletal network. These interactions are fundamental to the structure and mechanics of the smooth muscle cell.
A significant body of evidence points to a close and critical association between desmin and actin filaments.
Biochemical Evidence: Desmin and a fraction of actin are persistently co-purified from chicken gizzard, indicating a strong, stable association. nih.govnih.gov In vitro experiments have shown that desmin and actin can copolymerize to form filaments, suggesting they can form nonstoichiometric complexes nih.gov.
Structural Organization: Immunocytochemical studies have distinguished two primary domains within the smooth muscle cell: an actomyosin (B1167339) domain and a domain containing intermediate filaments and actin semanticscholar.org. Desmin is a key component of this second domain, co-localizing with cytoskeletal actin. Some proteins, like calponin, are thought to function as bridging proteins between this cytoskeletal actin and the desmin intermediate filament network nih.gov. This organization suggests that desmin and its associated actin filaments form a distinct cytoskeletal system that works in concert with, but is separate from, the primary contractile actomyosin filaments researchgate.net.
Interactions with Microtubules
The cytoskeletal framework of chicken gizzard smooth muscle cells is a dynamic and interconnected system. Within this network, there is a significant spatial and functional relationship between desmin intermediate filaments and microtubules. Studies utilizing double indirect immunofluorescence to simultaneously visualize desmin and tubulin in cultured chicken embryo gizzard cells have demonstrated an extensive, though not total, overlap of these two filamentous systems in interphase cells. nih.gov This colocalization suggests a metabolically regulated association between microtubules and intermediate filaments. nih.gov
During interphase, the superimposed patterns indicate a coordinated architectural role, where microtubules and desmin filaments are extensively associated. nih.gov However, this association is dynamic and cell-cycle dependent. In cells undergoing mitosis, the labeling patterns for desmin and tubulin become completely dissociated, indicating that their interaction is regulated throughout the cell cycle. nih.gov This suggests that the linkage between these two systems is crucial for maintaining cellular structure in a stable state but must be dismantled to allow for the reorganization required for cell division. The diameter of desmin intermediate filaments is positioned between that of actin microfilaments and microtubules, underscoring its role as a key structural integrator within the cytoskeleton. frontiersin.org
Functional Studies of Desmin in Chicken Stomach Smooth Muscle
The Architect of Cellular Mechanics: Desmin's Role in Force Transmission
The desmin filament network is integral to the mechanical properties of chicken stomach smooth muscle cells, contributing significantly to their ability to withstand and transmit forces. This network acts as a cellular scaffold, ensuring the proper alignment and integration of the contractile machinery.
A Foundation of Strength: Contribution to Cytoskeletal Rigidity and Elasticity
The desmin cytoskeleton provides essential mechanical integrity to the smooth muscle cell, contributing to both its rigidity and elasticity. This network of 10-nanometer filaments forms a continuous lattice that connects various cellular components, thereby distributing mechanical stress throughout the cell and preventing structural damage during contraction and stretch. The inherent viscoelastic properties of the desmin network allow it to deform under load and return to its original shape, a critical feature for the repetitive cycles of contraction and relaxation characteristic of the stomach muscle.
Bridging the Gap: Linkage of the Contractile Apparatus to the Sarcolemma and Nucleus
A critical function of the desmin network is to physically link the contractile apparatus to the cell membrane (sarcolemma) and the nucleus. This connection is not direct but is mediated by a variety of associated proteins, often referred to as cytolinkers. These connections are vital for the transmission of force from the contractile units within the cell to the extracellular matrix and for maintaining the central position of the nucleus during cellular deformation.
Proteins such as plectin and synemin have been identified as key players in anchoring desmin filaments to the sarcolemma and to the dense bodies, which are the smooth muscle equivalent of the Z-disks in striated muscle. At the nuclear level, desmin interacts with the nuclear lamina through proteins of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, such as nesprins. This intricate web of connections ensures that the nucleus is not damaged by the mechanical stresses of contraction and that it can respond to mechanical cues from the cell's exterior.
| Interacting Protein | Cellular Location | Putative Function in Desmin Network |
| Plectin | Sarcolemma, Dense Bodies | Anchors desmin filaments to the cell membrane and dense bodies. |
| Synemin | Dense Bodies, Sarcolemma | Links desmin filaments to dense bodies and the sarcolemma. |
| Nesprins | Nuclear Envelope | Connects the desmin cytoskeleton to the nuclear lamina. |
| Filamin | Dense Bodies | Cross-links actin filaments and may interact with desmin. |
A Dynamic Player: Desmin's Involvement in Smooth Muscle Contraction
Beyond its structural role, the desmin network is actively involved in the dynamic process of smooth muscle contraction. It influences the function of key contractile structures and participates in phenomena unique to smooth muscle, such as supercontraction.
Extreme Measures: The Mechanics of Supercontraction
Supercontraction is a phenomenon observed in smooth muscle where the cells can shorten to a much greater extent than striated muscle cells. This is partly due to the less-ordered arrangement of the contractile apparatus. In isolated chicken gizzard smooth muscle cells that have been permeabilized, a state of "supercontraction" can be induced.
A Cellular Sentinel: Potential Role as a Mechanosensor and Signal Transducer
Emerging evidence suggests that the desmin cytoskeleton is not merely a passive structural element but also plays an active role in sensing and transducing mechanical signals. This function is critical for the adaptation of smooth muscle cells to changes in their mechanical environment.
The strategic positioning of the desmin network, linking the contractile apparatus, the sarcolemma, and the nucleus, makes it an ideal candidate for a mechanosensing system. Mechanical forces generated during muscle contraction or passive stretch are transmitted through this network. These forces can induce conformational changes in desmin itself or in its associated proteins, which could then trigger downstream signaling cascades.
Regulation and Modulation of Desmin in Chicken Stomach
Gene Expression and Transcriptional Regulation
The expression of the desmin gene is a tightly controlled process, particularly during muscle development (myogenesis). In the embryonic chicken gizzard, the expression of key smooth muscle regulatory proteins is initiated as early as day five of embryonic development (E5), laying the groundwork for the smooth muscle scaffold. nih.gov The expression of the desmin gene is governed by specific regulatory elements within its promoter region that ensure muscle-specific expression.
Research has identified a muscle-specific enhancer located upstream of the transcription initiation site that is crucial for directing high levels of desmin expression in myogenic cells. biologists.com This enhancer contains consensus sequences that are recognized by muscle-specific trans-acting factors such as MyoD1, myogenin, myf5, and MEF2. biologists.com These factors are instrumental in activating the transcription of muscle-specific genes, including desmin. The coordinated action of these regulatory elements ensures that desmin is expressed specifically in muscle tissues—skeletal, cardiac, and smooth—throughout development and into adulthood. biologists.com While desmin expression is initiated in replicating myoblasts, it continues to accumulate as the muscle cells differentiate and mature. biologists.com Studies in fast-growing broiler chickens have shown fluctuating trends in desmin protein levels during development, which may be linked to the demands of muscle regeneration and structural organization. frontiersin.orgnih.gov
Post-Translational Modifications (PTMs)
Post-translational modifications are crucial for regulating the dynamic assembly and disassembly of desmin filaments, thereby modulating the structure and function of the cytoskeleton. nih.gov These modifications can alter desmin's solubility, its interactions with other proteins, and its susceptibility to degradation.
Phosphorylation Events and their Functional Impact
Phosphorylation is a key post-translational modification that regulates the solubility and polymerization state of desmin. nih.gov In vitro studies on chicken desmin have shown that phosphorylation by the catalytic subunit of cAMP-dependent protein kinase (Protein Kinase A) leads to the disassembly of desmin intermediate filaments. embopress.org This modification occurs exclusively within the amino-terminal head domain of the protein. embopress.org
Specific phosphorylation sites have been identified in chicken desmin, all featuring the recognition sequence Arginine-X-Serine. embopress.org The phosphorylation of these sites disrupts the electrostatic interactions necessary for filament assembly, promoting a more soluble, non-filamentous state. embopress.orgnih.gov This dynamic regulation is vital for cellular processes that require cytoskeletal remodeling, such as cell division and muscle contraction. nih.gov
| Phosphorylation Site | Modifying Kinase | Functional Impact |
| Serine 29 | cAMP-dependent protein kinase (PKA) | Fully phosphorylated; inhibits intermediate filament formation. embopress.org |
| Serine 35 | cAMP-dependent protein kinase (PKA) | Partially phosphorylated (~22%); contributes to filament disassembly. embopress.org |
| Serine 50 | cAMP-dependent protein kinase (PKA) | Partially phosphorylated (~50%); contributes to filament disassembly. embopress.org |
Ubiquitylation and Degradation Pathways
Ubiquitylation is a post-translational modification that marks proteins for degradation, primarily via the proteasome. nih.gov The ubiquitylation of desmin is a critical step in its turnover and is often linked to prior phosphorylation events. nih.govnih.gov Studies have shown that the phosphorylation of desmin filaments can increase their susceptibility to ubiquitylation by specific E3 ubiquitin ligases, such as Trim32. nih.govsemanticscholar.org
During conditions that promote muscle atrophy, desmin phosphorylation increases, which facilitates its ubiquitylation by Trim32 and subsequent degradation. nih.govsemanticscholar.org This process appears to be a key step in the disassembly of the desmin cytoskeleton, which may then allow for the breakdown of other myofibrillar components. nih.gov In postmortem muscle, a negative correlation has been observed between desmin degradation and its levels of phosphorylation and ubiquitination, suggesting a complex regulatory interplay during this process. nih.gov
Non-Enzymatic Modifications (e.g., Glycation, Oxidation)
In addition to enzymatic modifications, desmin can undergo non-enzymatic modifications such as glycation and oxidation. nih.gov These modifications are often associated with cellular stress and aging. Oxidation, for instance, can alter the secondary structure of the desmin protein. Such structural changes can affect its proteolytic susceptibility, with studies indicating that oxidation can decrease the rate of desmin degradation by certain proteases like µ-calpain. These modifications can impact the integrity and function of the desmin filament network. nih.gov
Desmin Turnover and Degradation Pathways In Vivo
The desmin filament network is not static but undergoes continuous turnover, with a balance between synthesis and degradation that is essential for muscle homeostasis. The degradation of desmin in vivo is carried out by specific proteolytic systems.
Protease Involvement (e.g., Calpain)
The calpain system, a family of calcium-dependent proteases, plays a major role in the degradation of cytoskeletal proteins, including desmin. nih.gov Specifically, µ-calpain has been identified as a key enzyme in the postmortem proteolysis of desmin in the smooth muscle of avian gizzards. nih.gov
Upon activation, µ-calpain cleaves desmin, leading to the breakdown of the intermediate filament network that links myofibrils and maintains cellular integrity. nih.govnih.gov The activity of calpains is tightly regulated, and their involvement is crucial not only in postmortem changes but also in cellular processes like muscle remodeling and atrophy. Studies have demonstrated that inhibiting calpain activity with agents like leupeptin (B1674832) significantly reduces the degradation of desmin in chicken muscle. fao.org
| Protease | Role in Desmin Degradation | Tissue Studied |
| µ-Calpain | Major protease involved in postmortem proteolysis of desmin. nih.gov | Goose and Duck Gizzard. nih.gov |
| Calpains | Responsible for proteolysis of cytoskeletal proteins during aging. | General Meat/Muscle. |
| Calpains | Inhibition by leupeptin prevents desmin degradation. fao.org | Chicken Breast Muscle. fao.org |
Post-Mortem Degradation Profiles and Factors
Following slaughter, the structural proteins within the chicken stomach (gizzard) undergo a series of enzymatic changes, a process central to the post-mortem aging of the tissue. Desmin, a crucial intermediate filament protein that maintains the structural integrity of muscle cells, is a primary target of this proteolytic activity. researchgate.net The degradation of desmin in chicken gizzard is a time-dependent process characterized by the gradual disappearance of the intact protein and the appearance of specific breakdown products.
Research conducted on chicken gizzards stored at 4°C reveals a distinct timeline for these changes. Intact desmin remains relatively stable for the initial 72 hours post-mortem. However, by 96 hours of storage, specific degradation products become apparent. nih.govdigicomst.ie Western blot analyses have identified these fragments as having molecular masses of approximately 45 kDa and 38 kDa. digicomst.ie Concurrently, the intensity of the band representing intact desmin (around 53 kDa) significantly diminishes. Studies have quantified this reduction, showing that after 96 hours of storage at 4°C, the amount of intact desmin decreases to approximately 51% of its initial value. nih.govdigicomst.ie
The primary enzymatic system responsible for the post-mortem proteolysis of desmin and other cytoskeletal proteins is the calpain system. nih.gov Calpains are calcium-dependent proteases that are activated post-mortem due to the increase in intracellular calcium concentration. nih.gov In poultry muscle, µ-calpain, in particular, is considered to have a major role in the degradation of structural proteins. nih.govresearchgate.net The activity of µ-calpain is thought to be a key factor initiating the breakdown of the desmin network that interlinks myofibrils, leading to the observed degradation profile. digicomst.ie
Table 1: Post-Mortem Degradation Profile of Desmin in Chicken Gizzard at 4°C
| Storage Time (Hours) | Intact Desmin Level (% of Initial) | Key Degradation Products Observed | Primary Enzymatic Factor |
|---|---|---|---|
| 0-72 | Relatively Stable | Not significantly detected | Latent µ-calpain activity |
| 96 | ~51% | ~45 kDa and ~38 kDa fragments appear | Activated µ-calpain |
Correlation with Tissue Properties (e.g., Water Holding Capacity)
The post-mortem degradation of desmin in the chicken stomach is directly correlated with significant changes in the tissue's physical properties, most notably its water-holding capacity (WHC) and texture (toughness). nih.govresearchgate.net Water-holding capacity is a critical quality attribute, reflecting the ability of the muscle to retain water during storage and processing.
Studies tracking the properties of chicken gizzard during storage at 4°C have observed a distinct pattern in WHC. The WHC tends to decrease significantly from approximately 12 hours to 72 hours post-mortem. nih.govresearchgate.net This initial decrease is associated with the onset of rigor mortis, where muscle contraction forces water out of the myofibrillar structures. However, a notable recovery, and even an increase, in WHC is observed by 96 hours of storage, restoring it to the level measured at 12 hours. nih.govdigicomst.ie
This recovery phase in WHC coincides directly with the appearance of desmin degradation products. nih.govdigicomst.ie The breakdown of the desmin network weakens the cytoskeletal linkages that transmit the force of muscle cell shrinkage. meatscience.org As desmin and other linking proteins are degraded, the lateral shrinkage of myofibrils is no longer effectively transmitted to the entire cell, which prevents the squeezing of water into extracellular spaces where it is easily lost as drip. meatscience.orgcabi.org Therefore, the degradation of desmin is understood to be a key mechanism involved in the increase of WHC in chicken gizzard during extended post-mortem storage. nih.govdigicomst.ie
Table 2: Correlation of Desmin Degradation with Chicken Gizzard Tissue Properties (Storage at 4°C)
| Storage Time (Hours) | Desmin State | Water-Holding Capacity (WHC) Trend | Shear Force (Toughness) Trend |
|---|---|---|---|
| 0 - 12 | Intact | Initial decrease begins | Rapid increase |
| 12 - 72 | Intact | Significant decrease | Decreasing (Tenderization) |
| 96 | Significant degradation (~49% remaining) | Recovers to ~12h level | Continued decrease |
Developmental Expression and Comparative Aspects of Avian Desmin
Desmin Expression during Chicken Embryonic Development
Desmin, a crucial intermediate filament protein, plays a fundamental role in the structural organization of muscle cells. Its expression during the embryonic development of the chicken provides insights into the intricate process of myogenesis. In the developing chicken gizzard, a smooth muscle organ, desmin has been immunohistologically detected as early as the 5-day-old primordium. nih.gov Subsequent analysis using two-dimensional polyacrylamide gel electrophoresis has revealed that while most structural proteins are synthesized almost simultaneously in the gizzard primordium, their accumulation follows distinct patterns. Desmin, along with gamma-actin and tropomyosin, is classified as a gradually increasing protein, indicating its continuous and integral role in the maturation of the smooth muscle tissue. nih.gov
In the broader context of avian embryonic development, desmin is recognized as one of the earliest muscle-specific cytoskeletal proteins to be expressed. scielo.br Its appearance often coincides with or follows the commitment of precursor cells to the muscle lineage, which is driven by myogenic regulatory factors such as Myf5 and MyoD. scielo.br Studies have suggested that in avian cells, desmin expression occurs concurrently with Myf5 and precedes that of MyoD. scielo.br This early expression underscores its importance in establishing the fundamental cytoskeletal framework of nascent muscle cells.
The temporal and spatial expression of desmin is tightly regulated and coordinated with the development of other muscle components. For instance, in the developing chicken gizzard, the expression of smooth muscle myosin (SMM) has been observed to follow the ingrowth of nerve fibers from the prospective Auerbach plexus, commencing at embryonic day 6. epa.gov This suggests a close relationship between neuromuscular development and the organized expression of key structural proteins like desmin in the formation of a functional smooth muscle organ.
Table 1: Timeline of Desmin Expression in Chicken Embryonic Gizzard
| Embryonic Day | Event | Reference |
| 5 | Desmin first detected in gizzard primordia. | nih.gov |
| Post-Day 5 | Gradual accumulation of desmin protein. | nih.gov |
| 6 | Smooth muscle myosin expression begins, following neural ingrowth. | epa.gov |
Comparison of Desmin from Chicken Stomach to Other Avian Muscle Tissues (e.g., Skeletal, Cardiac)
Desmin is a ubiquitous component of all muscle types, yet its organization and interactions can vary, reflecting the distinct functional demands of smooth, skeletal, and cardiac muscles. In the chicken stomach (gizzard), which is a smooth muscle, desmin is prominently localized in dense bodies and is also found throughout the cytoplasm. scielo.brresearchgate.net These dense bodies are analogous to the Z-discs in striated muscles, serving as anchoring points for actin filaments and playing a crucial role in force transmission during contraction. scielo.br
In contrast, in avian skeletal and cardiac muscle, desmin is primarily found at the periphery of the Z-discs, where it forms a scaffold that interconnects adjacent myofibrils and links them to the sarcolemma and the nucleus. scielo.br This arrangement is vital for maintaining the structural integrity of the sarcomeres and for the coordinated contraction of the muscle fibers. The concentration of desmin can also differ between muscle types, with chicken gizzard having a relatively high desmin content, making it a common source for desmin extraction. scielo.br
While the primary amino acid sequence of desmin is highly conserved across different muscle tissues, variations in desmin's function and regulation can arise from differences in isoforms and post-translational modifications (PTMs). Although specific comparative studies on desmin isoforms in different chicken muscle tissues are limited, the existence of multiple desmin isoforms has been described. fao.org These isoforms can potentially exhibit tissue-specific expression patterns and contribute to the specialized functions of each muscle type.
The interaction of desmin with other proteins also highlights its diverse roles in different muscle tissues. In chicken gizzard, desmin has been shown to colocalize with synemin, another intermediate filament protein, in dense bodies. researchgate.net Furthermore, peptides prepared from chicken gizzard have been found to bundle both actin and desmin filaments in vitro, suggesting a direct role in organizing the cytoskeleton. nih.gov In striated muscles, desmin is known to interact with a different suite of proteins at the Z-disc and costameres, reflecting the unique structural organization of these muscle types. scielo.br
Table 2: Comparative Features of Desmin in Chicken Muscle Tissues
| Feature | Chicken Stomach (Gizzard - Smooth Muscle) | Chicken Skeletal Muscle (Striated) | Chicken Cardiac Muscle (Striated) |
| Primary Localization | Dense bodies and cytoplasm. scielo.brresearchgate.net | Periphery of Z-discs, costameres. scielo.br | Periphery of Z-discs. scielo.br |
| Key Function | Anchoring actin filaments, force transmission. scielo.br | Interconnecting myofibrils, linking to sarcolemma and nucleus. scielo.br | Maintaining sarcomere integrity, coordinating contraction. scielo.br |
| Known Interaction Partners | Synemin, α-actinin. researchgate.net | Proteins of the Z-disc and costameres. scielo.br | Proteins of the Z-disc and intercalated discs. scielo.br |
| Relative Abundance | High. scielo.br | Varies with fiber type. | High. |
Cross-Species Comparative Analysis of Desmin (e.g., Avian vs. Mammalian)
The desmin protein is highly conserved across vertebrate evolution, underscoring its fundamental importance in muscle structure and function. Comparative studies between avian and mammalian desmin reveal extensive homology in their amino acid sequences, particularly within the central α-helical rod domain, which is crucial for filament assembly. nih.govnih.gov This high degree of conservation is evident in the fact that antibodies raised against chicken gizzard desmin can cross-react with desmin in mammalian muscle tissues. nih.gov
Functionally, the role of desmin in maintaining muscle integrity is conserved between birds and mammals. In both, desmin filaments form a three-dimensional scaffold that connects the contractile apparatus to the sarcolemma, nucleus, and other organelles. scielo.br However, the physiological context in which desmin operates can differ significantly between avian and mammalian species due to broader anatomical and physiological distinctions. For instance, birds have a higher metabolic rate and different muscle fiber type compositions compared to many mammals, which may impose distinct mechanical and structural demands on the desmin network. nih.gov
The regulation of the desmin gene also shows a high degree of conservation. The expression of the desmin gene in both avian and mammalian muscle cells is controlled by a combination of transcription control regions and is activated by myogenic regulatory factors. scielo.br However, the evolutionary divergence between birds and mammals has led to differences in their genomic regulatory landscapes. While many regulatory elements are conserved, there has also been significant turnover and innovation in enhancer sequences, which could contribute to species-specific nuances in desmin gene expression. biorxiv.org
Table 3: Comparison of Avian (Chicken) and Mammalian Desmin
| Feature | Avian (Chicken) Desmin | Mammalian Desmin |
| Sequence Homology | High, especially in the rod domain. nih.govnih.gov | High, especially in the rod domain. nih.gov |
| Structural Domains | Conserved tripartite structure with a central rod and variable head and tail domains. nih.gov | Conserved tripartite structure with a central rod and variable head and tail domains. researchgate.net |
| Gene Regulation | Controlled by myogenic regulatory factors and conserved regulatory elements. scielo.br | Controlled by myogenic regulatory factors and conserved regulatory elements. scielo.br |
| Cross-Reactivity | Antibodies to chicken desmin can recognize mammalian desmin. nih.gov | Antibodies to mammalian desmin can recognize avian desmin. |
| Functional Conservation | Essential for maintaining structural and mechanical integrity of muscle. scielo.br | Essential for maintaining structural and mechanical integrity of muscle. frontiersin.org |
Advanced Research Techniques and Future Directions in Desmin Studies
Application of Omics Technologies (e.g., Proteomics, Transcriptomics)
Omics technologies offer a high-throughput approach to comprehensively analyze the molecular landscape of chicken stomach tissue, providing a broader context for desmin's function.
Proteomics: Proteomic analyses of chicken muscle have begun to shed light on the complex protein networks in which desmin is involved. mdpi.complos.org Mass spectrometry-based approaches have been used to identify proteins that are differentially expressed during muscle development and in response to selective breeding for traits like rapid growth. plos.org In studies of stewed chicken, proteomics has been employed to analyze the degradation characteristics of various muscle proteins, including desmin, and their contribution to the final product's qualities. mdpi.com While not exclusively focused on the stomach, these studies provide a framework for understanding how desmin and its associated proteins function within the broader context of the muscle proteome. A key application of proteomics in the study of chicken stomach desmin is the identification of interacting proteins and post-translational modifications (PTMs), which are crucial for regulating its assembly and function. embopress.org
Transcriptomics: Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, can reveal how the expression of the desmin gene is regulated in chicken stomach smooth muscle. By comparing the transcriptomes of developing gizzard tissue at different embryonic stages, researchers can identify genes that are co-expressed with desmin, suggesting potential functional relationships. nih.govnih.gov For instance, studies on the developing chicken gizzard have tracked the expression patterns of various smooth muscle regulatory proteins alongside cytoskeletal components. nih.gov Furthermore, transcriptomic analysis of different chicken genotypes has provided insights into the genetic regulation of desmin in response to factors like growth rate. nih.gov
Table 1: Application of Omics Technologies in Chicken Muscle Research Relevant to Desmin
| Omics Technology | Application in Chicken Muscle | Potential Insights for Desmin from Chicken Stomach | Key Findings/Approaches |
|---|---|---|---|
| Proteomics | Identification of differentially expressed proteins in breast muscle of modern vs. legacy chicken lines. plos.org | Understanding how selective breeding for muscle mass impacts the desmin network and associated proteins in the stomach. | Modern chicken lines show elevated levels of stress proteins and proteins involved in innate immunity and metabolic pathways. plos.org |
| Analysis of protein degradation during the stewing of chicken meat. mdpi.com | Elucidating the stability and breakdown products of desmin under various processing conditions. | Myosin heavy chain is the most abundant protein, with the proportion of smaller proteins increasing with stewing time. mdpi.com | |
| Transcriptomics | Investigating the evolution of desmin and vimentin (B1176767) expression in the Pectoralis major muscle of fast- and medium-growing broilers. nih.gov | Revealing the transcriptional regulation of desmin in the stomach in response to growth and metabolic demands. | Higher expression of the desmin gene in fast-growing chickens suggests its role in muscle fiber regeneration. nih.gov |
| Examining the expression of smooth muscle regulatory proteins in the developing chicken gizzard. nih.gov | Mapping the temporal and spatial expression of desmin in relation to other crucial developmental proteins in the stomach. | Caldesmon and myosin light chain kinase are expressed early in the gizzard anlage, forming a scaffold for smooth muscle development. nih.gov |
Use of Cell Culture Models from Chicken Stomach (e.g., Smooth Muscle Cells, Myoblasts)
In vitro cell culture models are indispensable tools for dissecting the cellular functions of desmin in a controlled environment.
Smooth Muscle Cells: Primary cultures of smooth muscle cells isolated from chicken gizzards allow for detailed investigations into the dynamics of the desmin filament network. These cultures can be used to study desmin's role in cell shape, mechanics, and signal transduction. Researchers can manipulate the cellular environment to observe how the desmin cytoskeleton responds to various stimuli.
Myoblasts: While more relevant to skeletal muscle, chicken myoblast cell lines are also valuable for studying the fundamental aspects of desmin biology. nih.govmdpi.com The chTERT-myoblast cell line, for example, provides a stable and homogeneous population of avian myogenic cells for studying embryonic muscle development. nih.gov Studies on myoblasts have demonstrated that desmin expression is an early marker of myogenesis and is crucial for myoblast fusion and myotube formation. nih.govnih.govjst.go.jp Inhibition of desmin expression in myoblast cell lines has been shown to block myogenic differentiation, highlighting its critical role in this process. nih.gov These findings in myoblasts can provide foundational knowledge applicable to the progenitor cells of smooth muscle in the chicken stomach.
Table 2: Chicken Cell Culture Models for Studying Desmin
| Cell Model | Source/Type | Key Characteristics | Application in Desmin Research |
|---|---|---|---|
| Primary Smooth Muscle Cells | Chicken Gizzard | Maintain characteristics of differentiated smooth muscle. | Investigating desmin network dynamics, cell mechanics, and response to stimuli in a native-like context. |
| chTERT-myoblasts | Chicken Myoblasts | Immortalized cell line, stable for many generations. nih.gov | Studying the role of desmin in avian embryonic muscle development and differentiation. nih.gov |
| C2C12 Myoblasts (murine) | Mouse Myoblasts | Well-established model for myogenesis. | Used in antisense desmin RNA studies to demonstrate desmin's essential role in myoblast fusion. nih.gov |
| Primary Myoblasts | Embryonic and Adult Chicken Skeletal Muscle | Allows for comparison of desmin expression at different developmental stages. nih.gov | Examining the timing of desmin expression in relation to cell proliferation and differentiation. nih.gov |
Genetic Manipulation Strategies (e.g., Knockout Models in Avian Systems)
The advent of precise genome editing technologies, particularly CRISPR/Cas9, has revolutionized the ability to create targeted genetic modifications in avian species. mdpi.comnih.govnih.gov
Table 3: Gene Editing Approaches Applicable to Creating Desmin Knockout Chickens
| Technology | Mechanism | Application in Avian Systems | Potential for Desmin Research |
|---|---|---|---|
| CRISPR/Cas9 | RNA-guided nuclease that creates targeted double-strand breaks in DNA, leading to gene disruption via non-homologous end joining. nih.govnih.gov | Successfully used to create knockout chickens for genes such as RAG1, immunoglobulin heavy chain, and ovomucoid. tnstate.edufrontiersin.orgmdpi.com | Generation of a desmin-null chicken model to definitively study its in vivo role in stomach smooth muscle development, structure, and function. |
| TALENs | Transcription Activator-Like Effector Nucleases; engineered proteins that bind and cleave specific DNA sequences. | Used to disrupt ovalbumin and ovomucoid genes in chickens to create low-allergenicity eggs. nih.gov | An alternative to CRISPR/Cas9 for creating desmin knockout models. |
| PGC-mediated Transgenesis | Isolation, in vitro culture, and genetic modification of primordial germ cells, followed by injection into recipient embryos to generate germline chimeras. mdpi.comresearchgate.net | The primary method for creating targeted gene knockouts in chickens. mdpi.comnih.gov | The established workflow for introducing a desmin knockout mutation into the chicken germline. |
Emerging Concepts in Desmin Biology Relevant to Avian Smooth Muscle
Research into desmin is revealing its functions extend beyond a purely structural role, with new concepts emerging that are highly relevant to the physiology of the chicken stomach.
Mechanical Stress Sensing and Transmission: There is growing evidence that the desmin network acts as a mechanosensor, detecting and transmitting mechanical forces throughout the cell and to neighboring cells. researchgate.net In the highly mechanical environment of the gizzard, desmin likely plays a critical role in maintaining cellular integrity and coordinating the contractile activity of the smooth muscle tissue.
Organelle Positioning and Function: Desmin filaments are known to connect to various organelles, including mitochondria and the nucleus. This interaction is thought to be important for the proper positioning of these organelles within the cell and for integrating their functions with the contractile apparatus. In the energy-demanding smooth muscle of the gizzard, the desmin-mitochondria connection is likely crucial for efficient energy supply to the contractile machinery.
Regulation by Post-Translational Modifications: Phosphorylation is a key PTM that regulates the assembly and disassembly of desmin filaments. embopress.orgpnas.org Studies on chicken desmin have identified specific phosphorylation sites in the head domain that inhibit filament formation when phosphorylated by cAMP-dependent protein kinase. embopress.org This dynamic regulation is likely essential for the plasticity of the smooth muscle cytoskeleton during processes like contraction and cell division.
Unresolved Questions and Future Research Trajectories for this compound
Despite significant progress, many questions regarding desmin in the chicken stomach remain unanswered, pointing to exciting avenues for future research.
The Complete Desmin Interactome: While some desmin-associated proteins are known, a comprehensive map of the desmin interactome in chicken gizzard smooth muscle is still lacking. Future proteomic studies using techniques like co-immunoprecipitation coupled with mass spectrometry are needed to identify all the proteins that interact with desmin in this tissue.
Role in Pathophysiology: The consequences of desmin mutations or dysregulation in avian smooth muscle are largely unknown. Investigating whether naturally occurring muscular disorders in poultry are linked to defects in the desmin gene could provide valuable insights.
Specific Functions of Desmin Isoforms: While less studied than in mammals, the potential existence and functional significance of different desmin isoforms in chickens warrant investigation.
Integration of Signaling Pathways: How various signaling pathways converge on the desmin network to regulate its structure and function in response to physiological cues (e.g., digestion, hormonal signals) is a key area for future exploration. The use of the advanced techniques described above, particularly in combination, will be crucial for addressing these questions and further unraveling the multifaceted roles of desmin in the chicken stomach.
Q & A
Basic Research Questions
Q. What are the optimal extraction protocols for isolating desmin from chicken stomach tissue while preserving its structural integrity?
- Methodological Answer : Use differential centrifugation combined with non-denaturing buffers (e.g., Tris-HCl with protease inhibitors) to separate desmin from myofibrillar components. Validate purity via SDS-PAGE and Western blot using anti-desmin antibodies. Post-extraction, assess conformational stability via circular dichroism (CD) spectroscopy .
- Key Considerations : Avoid excessive mechanical homogenization to prevent protein aggregation. Compare yields across buffer systems (e.g., RIPA vs. Tris-EDTA) to identify trade-offs between purity and denaturation risks .
Q. How does desmin’s expression level in chicken stomach compare to other avian or mammalian tissues?
- Methodological Answer : Perform quantitative RT-PCR or immunohistochemistry on tissue sections from chicken stomach, skeletal muscle, and cardiac muscle. Normalize data to housekeeping genes (e.g., GAPDH) and use ANOVA to identify statistically significant differences. Include negative controls (e.g., omission of primary antibody) to confirm specificity .
Q. What experimental models are suitable for studying desmin’s role in cytoskeletal organization in vitro?
- Methodological Answer : Use primary chicken stomach smooth muscle cells or immortalized cell lines (e.g., CCL-136). Transfect cells with fluorescently tagged desmin constructs and monitor filament assembly via live-cell imaging. Perturb desmin networks using siRNA knockdown and assess cytoskeletal stability via traction force microscopy .
Advanced Research Questions
Q. How do post-translational modifications (PTMs) of desmin in chicken stomach influence its interaction with intermediate filament-associated proteins?
- Methodological Answer : Employ mass spectrometry to map PTMs (e.g., phosphorylation at Ser-59) in desmin extracted under varying physiological conditions (e.g., fasting vs. fed states). Use co-immunoprecipitation to identify binding partners (e.g., synemin, plectin) and surface plasmon resonance (SPR) to quantify affinity changes induced by PTMs .
- Data Contradiction Analysis : If PTM patterns conflict across studies, consider species-specific differences (chicken vs. mammalian desmin) or tissue heterogeneity. Replicate experiments using laser-capture microdissection to isolate pure smooth muscle regions .
Q. What mechanisms underlie desmin’s role in mechanotransduction within chicken stomach smooth muscle during peristalsis?
- Methodological Answer : Integrate atomic force microscopy (AFM) to measure stiffness changes in desmin-rich regions during simulated contraction (e.g., calcium ionophore treatment). Couple this with RNA-seq to profile mechanosensitive genes (e.g., YAP/TAZ) and validate via CRISPR-Cas9 knockout models .
- Experimental Design : Use a bioreactor to mimic peristaltic cycles and correlate desmin filament reorganization with contractile force outputs .
Q. How do mutations in desmin (e.g., analogous to human DES mutations) affect its polymerization kinetics in chicken stomach-derived models?
- Methodological Answer : Introduce point mutations (e.g., R350P) via site-directed mutagenesis in recombinant desmin. Monitor polymerization rates using turbidimetry at 350 nm and compare to wild-type. Assess filament morphology via transmission electron microscopy (TEM) .
- Conflict Resolution : If conflicting kinetics data arise, standardize buffer conditions (pH, ionic strength) and pre-incubation times to minimize assay variability .
Methodological Guidance for Addressing Contradictions
- Data Reprodubility : Document all extraction buffers, centrifugation parameters, and antibody lot numbers to enable cross-study comparisons .
- Statistical Rigor : Use power analysis to determine sample sizes for animal or cell-based studies, reducing Type I/II errors in comparative analyses .
- Ethical Compliance : For in vivo studies, adhere to guidelines for avian tissue use (e.g., AVMA euthanasia protocols) and declare compliance in methodology sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
